ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2E)-3-phenylprop-2-enamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole moiety, an ethyl carboxylate ester at position 6, and a (2E)-3-phenylprop-2-enamido (cinnamamido) substituent at position 2 (Figure 1). The benzothiazole group is a pharmacophoric element often associated with biological activity, including antimicrobial and antitumor properties, while the cinnamamido group may contribute to π-π stacking interactions and enhanced lipophilicity. The ethyl carboxylate ester likely improves solubility and bioavailability.
Synthetic routes for analogous thieno-pyridine derivatives often involve cyclocondensation reactions. For example, similar compounds are synthesized via refluxing precursors in 1,4-dioxane with triethylamine and reagents like malononitrile or ethyl cyanoacetate . While direct evidence for this compound’s synthesis is unavailable, its structure suggests a multi-step protocol involving amide coupling and heterocyclic ring formation.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-2-32-26(31)29-15-14-18-21(16-29)34-25(28-22(30)13-12-17-8-4-3-5-9-17)23(18)24-27-19-10-6-7-11-20(19)33-24/h3-13H,2,14-16H2,1H3,(H,28,30)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIWSOPTZKZTM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2E)-3-phenylprop-2-enamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the cinnamamido group: This involves the reaction of cinnamic acid or its derivatives with an appropriate amine to form the amide linkage.
Construction of the dihydrothieno[2,3-c]pyridine ring: This step typically involves the cyclization of a suitable precursor, such as a thieno[2,3-c]pyridine derivative, under basic or acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound for the development of new drugs.
Medicine: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2E)-3-phenylprop-2-enamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or interfere with signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thieno[2,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine: The target compound’s thieno[2,3-c]pyridine core (a fused thiophene-pyridine system) differs from the thiazolo[3,2-a]pyrimidine in , which combines thiazole and pyrimidine rings.
Substituent Effects
- Benzothiazole vs. This contrasts with the phenoxy group, which may prioritize hydrophobic interactions .
- Cinnamamido vs. Alkyl/Aryl Substituents :
The (2E)-3-phenylprop-2-enamido group’s conjugated double bond enables planar geometry and π-stacking, unlike the isopropyl group in , which contributes steric bulk without electronic conjugation .
Physicochemical Properties
- Solubility and Lipophilicity: The ethyl carboxylate ester in the target compound and analogs (e.g., ) enhances aqueous solubility compared to non-esterified derivatives. However, the benzothiazole’s lipophilicity may reduce solubility relative to the more polar phenoxybenzamido group in .
- Hydrogen Bonding: The cinnamamido group’s amide nitrogen and carbonyl oxygen can act as hydrogen-bond acceptors/donors, similar to the hydrazono groups in . Such interactions are critical for crystal packing and supramolecular assembly, as discussed in hydrogen-bonding analyses (e.g., Etter’s graph-set theory) .
Data Table: Structural and Functional Comparison
Crystallographic and Computational Insights
- Crystal Structure Analysis: Tools like SHELX () and the Cambridge Structural Database (CSD, ) enable comparative analysis of bond lengths and angles. For example, the thieno[2,3-c]pyridine core likely exhibits shorter C–S bond lengths compared to thiazolo systems due to differing hybridization states .
- Hydrogen-Bonding Networks : The benzothiazole’s nitrogen may form weaker hydrogen bonds than the amide groups in or 5, influencing crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
